molecular formula C11H14ClNO3 B7905652 4-Amino-9-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride

4-Amino-9-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride

Cat. No. B7905652
M. Wt: 243.68 g/mol
InChI Key: ZAPFWHBLOCBWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-9-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO3 and its molecular weight is 243.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-9-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-9-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Amino-9-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride involves the conversion of 2-methoxyphenol to 2-methoxy-4-(2-nitropropyl)phenol, followed by reduction to 2-methoxy-4-(2-aminopropyl)phenol. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate, which is cyclized to form the benzoxepin ring. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt of the final product.

Starting Materials
2-methoxyphenol, 2-nitropropane, Sodium borohydride, Ethyl chloroformate, Sodium hydroxide, Hydrochloric acid

Reaction
2-methoxyphenol is reacted with 2-nitropropane in the presence of sodium borohydride to form 2-methoxy-4-(2-nitropropyl)phenol., The nitro group is reduced to an amino group using sodium borohydride., The resulting 2-methoxy-4-(2-aminopropyl)phenol is reacted with ethyl chloroformate in the presence of sodium hydroxide to form the corresponding carbamate., The carbamate is cyclized by heating with sodium hydroxide to form the benzoxepin ring., The resulting compound is treated with hydrochloric acid to form the hydrochloride salt of 4-Amino-9-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one.

properties

IUPAC Name

4-amino-9-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-14-9-4-2-3-7-10(13)8(12)5-6-15-11(7)9;/h2-4,8H,5-6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPFWHBLOCBWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCC(C2=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-9-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride

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